N-(4-methoxy-3-methylphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBJOBHAURZVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxy-3-methylphenyl)acetamide
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the physicochemical properties of N-(4-methoxy-3-methylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Due to a lack of extensive published data for this specific molecule, this document leverages information from structurally similar compounds to provide well-founded estimations and a framework for experimental determination. By understanding these fundamental characteristics, researchers can better predict the behavior of this molecule in various systems, from biological assays to formulation development.
Chemical Identity and Structure
N-(4-methoxy-3-methylphenyl)acetamide is an aromatic amide with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure features a central benzene ring substituted with a methoxy group, a methyl group, and an acetamido group.
Molecular Structure:
The precise arrangement of these functional groups is critical in determining the molecule's overall properties. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing acetamido group influences the molecule's polarity, solubility, and potential for intermolecular interactions.
Predicted and Analog-Derived Physicochemical Properties
The following table summarizes key physicochemical properties. Where direct data is unavailable for N-(4-methoxy-3-methylphenyl)acetamide, values for structurally related analogs are provided for comparative purposes.
| Property | Predicted/Analog Value | Closest Analog(s) and Value(s) |
| Melting Point (°C) | Estimated: 130-150 | N-(4-methoxyphenyl)acetamide: 128-130[1], 131[2], 137-138; N-(4-methylphenyl)acetamide: 149-151[3], 144-145[4] |
| Boiling Point (°C) | Estimated: >300 | N-(4-methoxyphenyl)acetamide: 335[2], 345.5[1]; N-(4-methylphenyl)acetamide: 307[3] |
| Water Solubility | Slightly soluble | N-(4-methoxyphenyl)acetamide: Slightly soluble[5], 0.42 g/100 mL (20 °C)[2]; N-(4-methylphenyl)acetamide: 1 g/L (25 °C)[3] |
| LogP (Octanol-Water Partition Coefficient) | Estimated: 1.2 - 1.8 | N-[4-methoxy-3-(methylamino)phenyl]acetamide: 0.881[6]; N-Acetyl-N-(4-methoxyphenyl)acetamide: 1.595; N-(4-methoxyphenyl)acetamide: 1.1[2] |
| pKa | Estimated: Amide N-H ~17-18; Aromatic protons not readily ionizable | N-(4-methylphenyl)acetamide: 15.13 (predicted)[3] |
Expert Insights on Property Estimation:
-
Melting and Boiling Points: The addition of a methyl group to the aromatic ring of N-(4-methoxyphenyl)acetamide would be expected to slightly increase the melting and boiling points due to increased molecular weight and potential for more efficient crystal packing.
-
Solubility: The introduction of a nonpolar methyl group is likely to decrease water solubility compared to N-(4-methoxyphenyl)acetamide. The molecule is expected to be more soluble in organic solvents like alcohol and chloroform[7].
-
LogP: The methyl group will increase the lipophilicity of the molecule, leading to a higher LogP value compared to N-(4-methoxyphenyl)acetamide.
-
pKa: The amide proton is very weakly acidic and unlikely to deprotonate under normal physiological conditions. The aromatic ring does not possess strongly acidic or basic functional groups.
Experimental Determination of Physicochemical Properties
To obtain definitive data for N-(4-methoxy-3-methylphenyl)acetamide, the following experimental protocols are recommended.
Melting Point Determination
Methodology: Capillary Melting Point Method
This standard technique provides a sharp and reproducible melting point range.
Workflow for Melting Point Determination:
Caption: Workflow for determining melting point via the capillary method.
Solubility Determination
Methodology: Shake-Flask Method (OECD Guideline 105)
This is the gold standard for determining the water solubility of a compound.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of N-(4-methoxy-3-methylphenyl)acetamide to a known volume of deionized water in a flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the solution to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP Determination
Methodology: Shake-Flask Method (OECD Guideline 107)
This method directly measures the partitioning of a compound between octanol and water.
Workflow for LogP Determination:
Caption: Workflow for experimental LogP determination.
Spectroscopic and Chromatographic Data
-
Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1660 cm⁻¹), and C-O-C stretch of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals for the aromatic protons, the methoxy protons (singlet, ~3.8 ppm), the methyl protons on the ring (singlet, ~2.2 ppm), the acetyl methyl protons (singlet, ~2.1 ppm), and the amide proton (broad singlet).
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the three distinct methyl carbons.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 179.
-
High-Performance Liquid Chromatography (HPLC): The compound can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid[6].
Stability and Reactivity
N-(4-methoxy-3-methylphenyl)acetamide is expected to be stable under normal laboratory conditions.
-
Incompatibilities: Avoid strong oxidizing agents, as they may react with the aromatic ring or the amide functionality[7].
-
Decomposition: Thermal decomposition may produce oxides of carbon and nitrogen.
-
Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, but is generally stable at neutral pH.
Safety Considerations
While a full toxicological profile is not available, data from similar compounds suggests that N-(4-methoxy-3-methylphenyl)acetamide should be handled with care.
-
Potential Hazards: May cause skin, eye, and respiratory tract irritation[3]. The toxicological properties have not been fully investigated[5].
-
Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust[8].
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(4-methoxy-3-methylphenyl)acetamide, based on data from structurally related compounds and established scientific principles. While estimations offer valuable insights for initial research and development, experimental determination of these properties is crucial for any application requiring precise data. The protocols and workflows outlined herein provide a solid foundation for researchers to characterize this compound of interest accurately and safely.
References
- Acetamide, N-[4-methoxy-3-(methylamino)phenyl]-. (2018, May 16). SIELC Technologies.
- Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook.
- N-(4-Methoxyphenyl)acetamide(51-66-1). ChemicalBook.
- Chemical Properties of N-Acetyl-N-(4-methoxyphenyl)acetamide. Cheméo.
- N-(4-Methoxyphenyl)acetamide. Santa Cruz Biotechnology.
- 4'-Methoxyacetanilide | CAS#:51-66-1. Chemsrc. (2025, August 26).
- N-(4-Methylphenyl)acetamide. ChemBK. (2024, April 9).
- N-(4-Methoxyphenyl)acetamide. Echemi.
- Acetamide, N-(4-methylphenyl)-. NIST WebBook.
- N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet. ChemicalBook. (2026, January 3).
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- 1. 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc [chemsrc.com]
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- 4. Acetamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 5. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Acetamide, N-[4-methoxy-3-(methylamino)phenyl]- | SIELC Technologies [sielc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
N-(4-methoxy-3-methylphenyl)acetamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-phenylacetamide core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide focuses on a particularly promising derivative, N-(4-methoxy-3-methylphenyl)acetamide, and explores its potential as a versatile molecular scaffold for the development of novel therapeutics. We will delve into its synthesis, chemical properties, and diverse biological activities, with a special emphasis on its applications in oncology and inflammatory diseases. This guide will provide detailed experimental protocols, structure-activity relationship (SAR) analyses, and an exploration of the key signaling pathways modulated by this scaffold, offering a comprehensive resource for researchers in the field of drug discovery.
Introduction: The Significance of the N-Phenylacetamide Scaffold
The N-phenylacetamide moiety is a recurring structural motif in a wide array of biologically active compounds, lauded for its synthetic accessibility and its ability to engage in various biological interactions. Its historical significance is rooted in the development of some of the earliest synthetic analgesics and antipyretics.[1][2] Modern medicinal chemistry continues to leverage this scaffold's favorable pharmacokinetic properties and its capacity for diverse chemical modifications to design novel drugs targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2]
The subject of this guide, N-(4-methoxy-3-methylphenyl)acetamide, presents a unique substitution pattern on the phenyl ring that offers distinct advantages for drug design. The 4-methoxy and 3-methyl groups influence the molecule's electronic and steric properties, providing a foundation for developing derivatives with enhanced potency and selectivity. This guide will serve as a comprehensive resource for harnessing the potential of this specific scaffold in drug discovery programs.
Synthesis and Chemical Properties
The synthesis of N-(4-methoxy-3-methylphenyl)acetamide is typically achieved through a straightforward and high-yielding acylation reaction. The most common method involves the acetylation of the corresponding aniline, 4-methoxy-3-methylaniline, using reagents like acetic anhydride or acetyl chloride.[2]
General Synthesis Protocol
A standard laboratory procedure for the synthesis of N-(4-methoxy-3-methylphenyl)acetamide is detailed below:
Materials:
-
4-methoxy-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Apparatus for reflux, stirring, and vacuum drying
-
Recrystallization solvent (e.g., deionized water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-nitroaniline (e.g., 20 mmol) in glacial acetic acid (e.g., 30 ml).
-
Add a molar excess of acetic anhydride (e.g., 24 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours, with continuous stirring.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dry the reaction mixture under vacuum to remove the solvent.
-
Purify the resulting residue by recrystallization from a suitable solvent, such as deionized water, to obtain the final product, N-(4-methoxy-3-nitrophenyl)acetamide.[2]
Note: This protocol describes the synthesis of a nitro-substituted precursor. The nitro group can be subsequently reduced to an amino group if desired for further derivatization.
Physicochemical Properties
The physicochemical properties of N-(4-methoxy-3-methylphenyl)acetamide are crucial for its behavior in biological systems and for formulation development.
| Property | Value |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | N-(4-methoxy-3-methylphenyl)acetamide |
| CAS Number | 31910-25-5 |
Therapeutic Applications and Biological Activities
The N-(4-methoxy-3-methylphenyl)acetamide scaffold has been explored for a range of therapeutic applications, primarily leveraging the broad biological activities associated with N-phenylacetamides.
Anticancer Activity
The N-phenylacetamide scaffold is a component of many compounds investigated for their anticancer properties.[3] Derivatives of N-(4-methoxy-3-methylphenyl)acetamide have the potential to be developed as cytotoxic agents that can induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The cytotoxic efficacy of phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[4]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or halogen atoms (e.g., -Cl, -F), on the phenyl ring often enhances cytotoxic activity. For instance, a para-nitro group has been shown to lead to strong cytotoxic effects against certain cancer cell lines.[4]
-
Electron-donating groups: Conversely, electron-donating groups like methoxy (-OCH3) can also contribute to cytotoxic activity, with their optimal position influencing the potency. An ortho-methoxy group has been observed to result in robust cytotoxic activity in some phenylacetamide derivatives.[4]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. For example, a meta-positioned fluorine atom has been found to be more effective than other positions in certain series of phenylacetamide anticancer agents.[4]
Mechanism of Action:
Phenylacetamide derivatives can induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.[4] Furthermore, some derivatives have been shown to upregulate the expression of Fas Ligand (FasL), triggering the extrinsic apoptotic pathway.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic activity of N-(4-methoxy-3-methylphenyl)acetamide derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Cell culture medium and supplements
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The N-phenylacetamide scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of N-(4-methoxy-3-methylphenyl)acetamide are promising candidates for the development of novel anti-inflammatory agents.[6]
Mechanism of Action:
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response.[6] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
The anti-inflammatory activity of acetamide derivatives can be modulated by incorporating different heterocyclic moieties and by substitutions on the phenyl ring.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like pyrazole or triazole can significantly enhance COX-2 inhibitory potency and selectivity.[1][6]
-
Hydrogen Bonding: The acetamide nitrogen can form crucial hydrogen bonds with amino acid residues in the active site of the COX-2 enzyme, such as Trp 387 and Ser 353, which is a strong indicator of their inhibitory potential.[1]
Other Potential Biological Activities
Beyond anticancer and anti-inflammatory effects, the N-(4-methoxy-3-methylphenyl)acetamide scaffold has been explored for other therapeutic applications, including:
-
Antimicrobial Activity: Derivatives of the related compound N-(4-methoxyphenyl)acetamide have been synthesized and shown to possess potential antifungal and antibacterial activities.[2]
Signaling Pathways and Molecular Interactions
The biological effects of N-(4-methoxy-3-methylphenyl)acetamide derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway modulated by N-phenylacetamide derivatives.
COX-2 Inhibition in Inflammation
Caption: Mechanism of COX-2 inhibition by N-phenylacetamide derivatives.
Future Perspectives and Conclusion
The N-(4-methoxy-3-methylphenyl)acetamide scaffold represents a highly versatile and promising starting point for the development of a new generation of therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive platform for medicinal chemists.
Future research should focus on several key areas:
-
Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives with diverse substitutions on the phenyl ring and modifications of the acetamide group will be crucial for identifying compounds with improved potency and selectivity.
-
Elucidation of Specific Molecular Targets: While the modulation of pathways like apoptosis and COX-2 has been established for related compounds, further studies are needed to identify the specific molecular targets of N-(4-methoxy-3-methylphenyl)acetamide derivatives.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening will require comprehensive in vivo evaluation to assess their efficacy, safety, and pharmacokinetic profiles.
References
-
Al-Otaibi, J. S., Al-Zahrani, A. A., & El-Sayed, M. A. A. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(1), 1-9. [Link]
-
Atrushi, D. S., & M-Amin, H. A. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 22-31. [Link]
-
Cadeddu, M., Sanna, F., Liori, B., Sanna, D., Delogu, G. L., & Mele, A. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2039. [Link]
-
Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. (2022). ChemRxiv. [Link]
-
Lee, S. Y., & Yong, Y. S. (2017). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 22(10), 1697. [Link]
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2016, 7659634. [Link]
-
Shaheen, E., Ishtiaq, S., & Ali, S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-67. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(5), x230298. [Link]
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- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. archivepp.com [archivepp.com]
Methodological & Application
Application Note: High-Purity Synthesis of N-(4-methoxy-3-methylphenyl)acetamide
Abstract & Scope
This application note details the synthesis, purification, and characterization of N-(4-methoxy-3-methylphenyl)acetamide , a critical intermediate in the development of pharmaceutical scaffolds and azo dyes. The compound is structurally significant as a methylated analog of p-acetanisidine, offering unique steric properties due to the ortho-methyl substitution relative to the methoxy group.
This guide prioritizes Scientific Integrity by presenting a self-validating "Green Chemistry" protocol (Method A) alongside a traditional solvent-based approach (Method B). It includes mechanistic insights, predicted spectral data, and troubleshooting frameworks to ensure reproducibility in drug development workflows.
Chemical Basis & Mechanism[1]
The synthesis proceeds via nucleophilic acyl substitution .[1] The lone pair of the amine nitrogen in 4-methoxy-3-methylaniline attacks the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate, which subsequently collapses to eliminate acetic acid and yield the target amide.
Reaction Scheme
Reactants: 4-Methoxy-3-methylaniline (CAS 136-90-3) + Acetic Anhydride Product: N-(4-methoxy-3-methylphenyl)acetamide (CAS 31910-25-5) + Acetic Acid
Figure 1: Mechanistic pathway of aniline acetylation.
Materials & Safety Data
| Reagent | CAS RN | MW ( g/mol ) | Eq. | Role | Hazards |
| 4-Methoxy-3-methylaniline | 136-90-3 | 137.18 | 1.0 | Substrate | Toxic, Irritant |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.2-1.5 | Reagent | Corrosive, Flammable |
| Water (Method A) | 7732-18-5 | 18.02 | Solvent | Solvent | None |
| Dichloromethane (Method B) | 75-09-2 | 84.93 | Solvent | Solvent | Carcinogen, Volatile |
| Ethanol | 64-17-5 | 46.07 | - | Recrystallization | Flammable |
Safety Note: Acetic anhydride reacts vigorously with water. In Method A, the reaction is controlled by temperature. Always work in a fume hood.
Experimental Protocols
Method A: Aqueous "Green" Synthesis (Recommended)
Rationale: This method utilizes the low water solubility of the product to drive precipitation, avoiding toxic organic solvents and simplifying workup.
Step-by-Step Workflow:
-
Preparation: In a 250 mL Erlenmeyer flask, suspend 13.7 g (0.1 mol) of 4-methoxy-3-methylaniline in 100 mL of water .
-
Acidification (Optional): If the aniline does not disperse well, add 10 mL of concentrated HCl to dissolve it as the hydrochloride salt, then neutralize with sodium acetate buffer (approx. 15g NaOAc) immediately before acetylation. Note: Direct suspension usually works for this aniline due to the exothermic reaction.
-
Addition: Warm the suspension to 50°C. Slowly add 14.2 mL (0.15 mol) of acetic anhydride with vigorous stirring.
-
Reaction: The mixture will become homogeneous briefly before the product precipitates. Stir for 20 minutes.
-
Quenching: Cool the flask in an ice bath to 0-5°C to maximize precipitation.
-
Filtration: Filter the crude solid using a Buchner funnel. Wash with 50 mL of ice-cold water.
-
Drying: Air dry the crude solid.[2]
Method B: Solvent-Based Synthesis (DCM)
Rationale: Used when anhydrous conditions are strictly required or for small-scale medicinal chemistry library generation.
-
Dissolution: Dissolve 1.37 g (10 mmol) of 4-methoxy-3-methylaniline in 15 mL Dichloromethane (DCM) .
-
Base Addition: Add 1.5 mL Triethylamine (TEA) (1.1 eq) to scavenge acid byproducts.
-
Acetylation: Cool to 0°C. Add 1.1 mL Acetic Anhydride dropwise.
-
Workup: Stir at RT for 2 hours. Wash with 1M HCl (2 x 10 mL), then Saturated NaHCO3 (2 x 10 mL), then Brine.
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo.
Purification & Characterization
Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .
-
If colored impurities persist, treat with activated charcoal and filter hot.
-
Allow to cool slowly to RT, then refrigerate.
-
Collect crystals by filtration.
Self-Validation Parameters:
| Parameter | Specification | Notes |
| Appearance | White to off-white needles | Darkening indicates oxidation of starting aniline. |
| Yield | > 85% | Lower yields suggest incomplete precipitation (Method A). |
| Melting Point | 130-140°C (Estimated) | Target specific MP requires experimental confirmation; related isomers range 137-145°C. |
| TLC (Rf) | ~0.4-0.5 | Solvent: Ethyl Acetate:Hexane (1:1). |
Spectral Data (Predicted)[4][6]
1H NMR (400 MHz, DMSO-d6):
- 9.75 (s, 1H, NH -Amide)
- 7.35 (d, J=2.0 Hz, 1H, Ar-H2 ) - Position between N and Me
- 7.28 (dd, J=8.5, 2.0 Hz, 1H, Ar-H6 ) - Ortho to N
- 6.85 (d, J=8.5 Hz, 1H, Ar-H5 ) - Ortho to OMe
- 3.75 (s, 3H, O-CH3 )
- 2.12 (s, 3H, Ar-CH3 )
- 2.01 (s, 3H, CO-CH3 )
Figure 2: Operational workflow for the aqueous synthesis protocol.
Troubleshooting & Optimization
-
Problem: Product is oily/sticky.
-
Cause: Presence of unreacted acetic anhydride or impurities.
-
Solution: Re-suspend in water, heat to boiling to hydrolyze excess anhydride, then cool rapidly with scratching to induce crystallization.
-
-
Problem: Purple/Pink Coloration.
-
Cause: Oxidation of residual aniline.
-
Solution: Perform recrystallization with a small amount of sodium metabisulfite or activated charcoal.
-
-
Problem: Low Yield.
-
Cause: Product solubility in acidic water.
-
Solution: Neutralize the filtrate with NaHCO3 to precipitate the remaining product.
-
References
-
Benchchem. N-(4-methoxy-3-methylphenyl)acetamide Structure and CAS Info. Retrieved from
-
PubChem. Compound Summary: N-(4-Methoxyphenyl)acetamide (Analogue Reference). Retrieved from
-
Sigma-Aldrich. 4-Methoxy-3-methylaniline (Starting Material) Product Sheet. Retrieved from
-
NIST Webbook. Acetamide, N-(4-methylphenyl)- (Spectral Comparison). Retrieved from
Sources
"using N-(4-methoxy-3-methylphenyl)acetamide in organic synthesis"
Application Note: Synthetic Utility and Protocol Optimization for N-(4-methoxy-3-methylphenyl)acetamide
Executive Summary
N-(4-methoxy-3-methylphenyl)acetamide (CAS: 6940-54-1), also known as N-acetyl-p-cresidine, represents a high-value scaffold in the synthesis of sulfonamide antibiotics, disperse dyes, and heterocyclic pharmaceutical intermediates. Its structural uniqueness lies in the synergistic electronic activation provided by the methoxy (-OMe) and acetamido (-NHAc) groups, which facilitates facile Electrophilic Aromatic Substitution (EAS).
This guide provides optimized protocols for the synthesis, functionalization, and deprotection of this scaffold. Unlike standard literature, we focus here on controlling regioselectivity during EAS and implementing "green" acetylation techniques that minimize solvent waste.
Structural Analysis & Reactivity Profile
To successfully utilize this molecule, one must understand the competing electronic forces at play. The benzene ring is trisubstituted, creating a complex landscape for incoming electrophiles.
Electronic Directing Effects:
-
Methoxy (-OMe, Position 4): Strong activator, ortho/para director.
-
Acetamido (-NHAc, Position 1): Moderate activator, ortho/para director.
-
Methyl (-Me, Position 3): Weak activator.
Regiochemistry Prediction: The para positions relative to both directing groups are blocked. The outcome of electrophilic attack is determined by the strongest activator: the methoxy group.
-
Position 5 (Ortho to OMe): Electronically favored.
-
Position 3 (Ortho to OMe): Blocked by Methyl group.
-
Position 2 (Ortho to NHAc): Sterically hindered (flanked by NHAc and Me).
-
Position 6 (Ortho to NHAc): Electronically viable but less activated than Position 5.
Strategic Workflow Visualization
The following diagram outlines the standard workflow for utilizing this scaffold to generate sulfonamide libraries, a common application in drug discovery.
Figure 1: Strategic workflow converting p-Cresidine to Sulfonamide therapeutics via the acetamide scaffold.
Experimental Protocols
Protocol A: Green Synthesis of N-(4-methoxy-3-methylphenyl)acetamide
Rationale: Traditional acetylation uses excess acetic anhydride and hazardous solvents (DCM/Benzene). This protocol utilizes a solvent-free approach or water as a solvent to improve E factor (waste-to-product ratio).
Materials:
-
4-Methoxy-3-methylaniline (p-Cresidine): 10.0 mmol (1.37 g)
-
Acetic Anhydride: 12.0 mmol (1.22 g)
-
Water (Deionized): 20 mL
-
Sodium Acetate (Catalyst): 1.0 mmol
Procedure:
-
Suspension: In a 50 mL round-bottom flask, suspend the aniline in 20 mL of water at 50°C. Rapid stirring is critical to create a fine emulsion.
-
Addition: Add acetic anhydride dropwise over 10 minutes. The reaction is exothermic; maintain temperature <60°C to prevent hydrolysis of the anhydride.
-
Reaction: Stir vigorously for 30 minutes. The product will precipitate as a white/off-white solid.
-
Workup: Cool the mixture to 0°C in an ice bath for 15 minutes.
-
Filtration: Filter the solid under vacuum. Wash with ice-cold water (2 x 10 mL) to remove acetic acid byproduct.
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Expected Yield: 90-95% Appearance: White crystalline solid. Melting Point: 130-132°C.
Protocol B: Regioselective Chlorosulfonation
Rationale: This reaction introduces a sulfonyl chloride group, a versatile handle for medicinal chemistry. The acetamide group protects the amine from oxidation while directing the sulfonyl group to position 5.
Materials:
-
N-(4-methoxy-3-methylphenyl)acetamide (Scaffold): 5.0 mmol (0.89 g)
-
Chlorosulfonic Acid (ClSO3H): 25.0 mmol (Excess required as solvent/reagent)
-
Thionyl Chloride (Optional): 2.0 mmol (Enhances conversion)
Procedure:
-
Setup: Equip a dry 2-neck flask with a drying tube (CaCl2) and a dropping funnel. Cool to 0°C.
-
Addition: Place chlorosulfonic acid in the flask. Add the solid amide scaffold portion-wise over 20 minutes. Caution: HCl gas evolution.
-
Heating: Once addition is complete, warm to Room Temperature (RT), then heat to 60°C for 2 hours.
-
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot should disappear.
-
-
Quenching (Critical): Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The sulfonyl chloride is sensitive to hydrolysis; keep the mixture cold (<5°C).
-
Isolation: Filter the precipitated sulfonyl chloride immediately. Wash with cold water.
-
Storage: Use immediately for the next step (Amidation) or store under nitrogen in a freezer.
Mechanism Note: The electrophile (HSO3Cl or SO3) attacks Position 5 (ortho to the methoxy group) due to the synergistic activation of the ring.
Analytical Data & Quality Control
When characterizing the intermediate, specific NMR signals confirm the regiochemistry of substitution.
Table 1: Key 1H NMR Diagnostics (DMSO-d6)
| Moiety | Chemical Shift (δ) | Multiplicity | Interpretation |
| -NH-CO- | 9.80 | Singlet (1H) | Amide proton (Exchangeable) |
| Ar-H (Pos 2) | 7.35 | Singlet (1H) | Isolated aromatic proton (between NHAc and Me) |
| Ar-H (Pos 6) | 7.45 | Doublet/Singlet | Shift changes significantly upon Pos 5 substitution |
| -OCH3 | 3.75 | Singlet (3H) | Methoxy group |
| -CH3 (Ar) | 2.15 | Singlet (3H) | Aryl Methyl group |
| -CO-CH3 | 2.05 | Singlet (3H) | Acetyl methyl |
QC Checkpoint: If substitution occurs at Position 6 (minor product), the coupling patterns of the aromatic protons will change. For the desired Position 5 substitution, you should observe two distinct aromatic singlets (para to each other) if the resolution is high, or weak coupling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Acetylation) | Hydrolysis of Acetic Anhydride | Ensure glassware is dry; increase reagent excess to 1.5 eq if using water solvent. |
| Oiling out (Acetylation) | Temperature too high | Keep reaction <60°C. Seed with pure crystal if available. |
| Deacetylation during reaction | Acidic conditions too harsh | During chlorosulfonation, keep temp <65°C. If deacetylation occurs, re-acetylate using Ac2O in situ. |
| Regioisomer mixture | Temperature spike | Maintain strict temperature control at 0°C during addition of electrophiles to favor the kinetic product (Pos 5). |
References
-
Green Synthesis of Acetamides
-
Structural Characterization & Crystallography
- Title: "Synthesis routes of N-(4-Methoxyphenyl)acetamide.
-
Regioselectivity in Electrophilic Aromatic Substitution
- Title: "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid."
- Source: Universidade de Lisboa (Repository).
-
URL:[Link]
-
Safety Data & Handling
- Title: "N-(4-Methoxyphenyl)
-
Source: Santa Cruz Biotechnology.[3]
Sources
Application Note: N-(4-methoxy-3-methylphenyl)acetamide in Medicinal Chemistry
[1]
Abstract
This application note details the utility of N-(4-methoxy-3-methylphenyl)acetamide as a specialized building block in medicinal chemistry. While acetanilides are historically significant as analgesics (e.g., Acetaminophen), this specific methylated analog serves a distinct role in modern drug discovery. It functions as a steric probe to modulate metabolic stability and receptor binding affinity. This guide provides a comprehensive protocol for its synthesis, downstream derivatization into heterocyclic pharmacophores, and application in metabolic stability profiling.
Introduction: The "Magic Methyl" Effect in Acetanilide Scaffolds
In the optimization of small-molecule drugs, the addition of a methyl group—often termed the "Magic Methyl" effect—can profoundly alter a compound's pharmacological profile. N-(4-methoxy-3-methylphenyl)acetamide represents a strategic modification of the classic p-anisidine/acetanilide scaffold.
Structural Significance
Unlike its isomer N-acetyl-p-cresidine (derived from the carcinogen p-cresidine), this compound features a methyl group at the 3-position (meta to the nitrogen, ortho to the methoxy group).
-
Steric Occlusion: The 3-methyl group creates steric bulk near the oxygen atom, potentially twisting the methoxy group out of planarity or hindering enzymatic access.
-
Metabolic Blockade: By occupying the position ortho to the methoxy group, the methyl substituent can block O-demethylation or ring hydroxylation pathways mediated by Cytochrome P450 enzymes (CYP450).
Core Applications[1]
-
Fragment-Based Drug Discovery (FBDD): Used as a ligand efficiency probe to test the tolerance of binding pockets for ortho-substitution.
-
Intermediate for Heterocycles: The acetamide group acts as a protected amine, allowing electrophilic substitution on the ring (e.g., nitration) before cyclization into benzimidazoles or quinazolines.
-
Metabolic Stability Standards: Used as a comparator compound to assess the impact of methylation on half-life (
) relative to non-methylated analogs.
Experimental Protocol: Synthesis and Derivatization
Synthesis of N-(4-methoxy-3-methylphenyl)acetamide
Objective: High-yield synthesis from 4-methoxy-3-methylaniline with minimal purification requirements.
Reagents:
-
Acetic Anhydride (
) -
Dichloromethane (DCM) or Ethyl Acetate
-
Triethylamine (
) - Optional base catalyst
Step-by-Step Procedure:
-
Preparation: Dissolve 10.0 mmol of 4-methoxy-3-methylaniline in 20 mL of dry DCM in a round-bottom flask under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C in an ice bath. Add 11.0 mmol of Acetic Anhydride dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexanes) until the starting aniline spot disappears.
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted aniline.
-
Wash with Saturated
(2 x 10 mL) to neutralize acetic acid byproducts. -
Wash with Brine (10 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Downstream Application: Regioselective Nitration
To utilize this scaffold for heterocyclic synthesis (e.g., benzimidazoles), a nitro group must be introduced. The directing effects of the substituents are critical here.
-
Directing Logic:
-
-NHAc: Strong activator, ortho/para director.
-
-OCH3: Strong activator, ortho/para director.
-
-CH3: Weak activator.
-
Outcome: The position ortho to the acetamide (Position 6) is the most favorable site for electrophilic attack due to the synergistic directing effects and lower steric hindrance compared to position 2 (which is flanked by the methyl and acetamide).
-
Protocol:
-
Dissolve the acetamide substrate in glacial acetic acid.
-
Add Fuming
dropwise at 0-5°C. -
Quench on ice. The major product will be N-(2-nitro-4-methoxy-5-methylphenyl)acetamide (or isomer depending on exact conditions), serving as a precursor for reduction and cyclization.
Visualizing the Workflow
The following diagram illustrates the synthesis and the logic of regioselective modification.
Caption: Workflow showing the synthesis of the scaffold and its divergent paths into heterocyclic synthesis or metabolic profiling.
Metabolic Stability & Safety Data
Comparative Metabolic Stability
In medicinal chemistry, this compound is often compared to Methacetin (N-(4-methoxyphenyl)acetamide) to demonstrate the effect of the methyl group.
| Property | Methacetin (No Methyl) | N-(4-methoxy-3-methylphenyl)acetamide | Significance |
| CAS | 51-66-1 | 31910-25-5 | Identity |
| Steric Bulk | Low | High (at Pos 3) | Methyl group hinders receptor fit |
| Metabolic Route | Rapid O-demethylation | Slower O-demethylation | Methyl hinders CYP access to ether |
| Toxic Potential | Quinone Imine formation | Reduced Quinone formation | Steric blocking of bioactivation |
Safety and Handling
-
Hazard Identification: The precursor (4-methoxy-3-methylaniline) is structurally related to substituted anilines which can be genotoxic. Treat all intermediates as potential carcinogens.
-
PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.
-
Waste: Dispose of all organic waste in halogenated/non-halogenated solvent streams as appropriate. Do not release into drains.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33234, 4-Methoxy-3-methylaniline. Retrieved October 26, 2023. [Link]
- Schönherr, H., & Cernak, T. (2013). "Probing the Magic Methyl Effect in Drug Discovery." Journal of Medicinal Chemistry. (General reference for the "Magic Methyl" concept applied in the Introduction).
-
U.S. National Toxicology Program (NTP). Report on Carcinogens: p-Cresidine (Isomer Reference).[Link]
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-(4-methoxy-3-methylphenyl)acetamide
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-methoxy-3-methylphenyl)acetamide. The method is designed for use in research, quality control, and drug development environments. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. The causality behind the selection of the stationary phase, mobile phase, and detection parameters is explained to provide a deeper understanding of the method's scientific foundation.
Introduction and Scientific Rationale
N-(4-methoxy-3-methylphenyl)acetamide is an aromatic amide whose accurate quantification is essential for process monitoring, impurity profiling, and stability testing in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
This guide provides a turnkey solution for establishing a reliable analytical method. The core of this method is reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The analyte, N-(4-methoxy-3-methylphenyl)acetamide, possesses significant hydrophobicity due to its substituted phenyl ring, making it ideally suited for retention and separation via this mechanism.[2]
Rationale for Chromatographic Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains provide a highly hydrophobic environment, promoting strong retention of the analyte through van der Waals forces. To ensure symmetrical peak shapes, a modern, high-purity, end-capped C18 column is specified. This minimizes unwanted secondary ionic interactions between the analyte's polar amide group and residual silanols on the silica surface, which can otherwise cause peak tailing.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer at a slightly acidic pH (e.g., 3.0) is incorporated to maintain a consistent ionization state for the analyte and any potential impurities, leading to stable retention times. Operating at a low pH also suppresses the ionization of residual silanols, further contributing to good peak symmetry.[2]
-
Detector Selection: The phenyl ring within the analyte's structure contains a chromophore that strongly absorbs ultraviolet (UV) light. Therefore, a UV detector is an excellent choice for sensitive and selective detection. The wavelength of 254 nm is selected as it provides a robust response for many aromatic compounds, though determining the analyte's specific maximum absorbance (λ-max) is recommended for optimal sensitivity during method development.
Experimental Workflow and Protocols
The overall analytical workflow is a systematic process designed to ensure data integrity and reproducibility. It begins with precise sample preparation and proceeds through chromatographic separation and data analysis, governed by strict system suitability checks.
Caption: High-level workflow for the HPLC analysis of N-(4-methoxy-3-methylphenyl)acetamide.
Instrumentation and Reagents
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.
-
Data Handling: Chromatographic Data Station (CDS).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
N-(4-methoxy-3-methylphenyl)acetamide Reference Standard
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (or until the principal peak has eluted) |
Protocol: Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 500 mL of the prepared buffer with 500 mL of acetonitrile.
-
Degas the solution for 15 minutes using sonication or vacuum degassing.
-
-
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water (50:50, v/v) to be used as the diluent for standards and samples.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of N-(4-methoxy-3-methylphenyl)acetamide reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This solution should be stored under refrigeration.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Preparation (Target concentration 100 µg/mL):
-
Accurately weigh an appropriate amount of the test sample into a volumetric flask to achieve a final concentration of approximately 100 µg/mL after dilution with the diluent.[3]
-
Sonicate for 10 minutes to ensure complete dissolution.[3]
-
Allow the solution to return to room temperature before diluting to the final volume.
-
Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[4]
-
Method Validation Protocol
The reliability of any analytical method is established through a formal validation process.[5][6] The following protocols are based on ICH Q2(R2) guidelines and must be performed to prove the method is suitable for its intended purpose.[7]
System Suitability
Before any analytical run, the performance of the chromatographic system must be verified.
-
Procedure: Inject the Working Standard Solution (100 µg/mL) five times.
-
Acceptance Criteria:
-
Peak Area %RSD: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradation products.
-
Procedure: Inject the diluent (blank), a placebo (if applicable), and a spiked sample.
-
Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the analyte.
Linearity and Range
This establishes the relationship between concentration and detector response.
-
Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy measures the closeness of the test results to the true value.
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or sample matrix with a known amount of the reference standard.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by preparing and injecting samples at this level and confirming that the precision (%RSD) is acceptable (typically ≤ 10%).
Principle of Separation Visualized
The separation in this method is governed by the partitioning of the analyte between the polar mobile phase and the non-polar C18 stationary phase. The hydrophobic phenyl ring and methyl group drive the retention, while the more polar amide and methoxy groups have a lesser effect.
Caption: Analyte interaction with the reversed-phase C18 stationary phase.
Conclusion
This application note describes a specific, accurate, and precise RP-HPLC method for the quantitative analysis of N-(4-methoxy-3-methylphenyl)acetamide. The provided protocols for method execution and validation are grounded in established scientific principles and regulatory expectations. This method is suitable for routine quality control and can serve as a foundation for further development, such as the analysis of related impurities or stability studies.
References
-
Srivastava, A. K. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85–98. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LCGC International. Available at: [Link]
-
Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Acetamide, N-[4-methoxy-3-(methylamino)phenyl]- on Newcrom R1 HPLC column. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available at: [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. torontech.com [torontech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes & Protocols: N-(4-methoxy-3-methylphenyl)acetamide in Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the application of N-(4-methoxy-3-methylphenyl)acetamide as a strategic starting material for the synthesis of bioactive heterocyclic compounds. The primary focus is on the synthesis of substituted 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry.[1][2][3] This guide explains the underlying chemical principles, provides a robust, step-by-step protocol for the synthesis of 2-amino-6-methoxy-7-methylbenzothiazole, and discusses the mechanistic rationale behind the experimental design.
Introduction: The Strategic Value of N-(4-methoxy-3-methylphenyl)acetamide
N-(4-methoxy-3-methylphenyl)acetamide is a substituted acetanilide, a class of organic compounds that serve as versatile and readily available building blocks in synthetic chemistry.[4] While the acetamide group provides stability, the underlying anilino-scaffold possesses the necessary nucleophilicity and electronic properties for constructing more complex molecular architectures. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring activate it towards electrophilic substitution, influencing the regioselectivity of cyclization reactions and making it a valuable precursor for specifically substituted heterocyclic systems.
Benzothiazoles, in particular, represent a privileged class of heterocycles due to their wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3][5][6][7] The synthesis of 2-aminobenzothiazoles from aniline derivatives is a cornerstone reaction in heterocyclic chemistry, and N-(4-methoxy-3-methylphenyl)acetamide is an ideal candidate for producing a uniquely substituted benzothiazole core.
Core Synthetic Application: Synthesis of 2-Amino-6-methoxy-7-methylbenzothiazole
The most direct and well-established pathway to convert N-arylacetamides or their corresponding anilines into benzothiazoles is through an oxidative cyclization reaction involving a thiocyanate source. This method, often referred to as the Hugershoff benzothiazole synthesis, typically involves the reaction of an aniline with potassium thiocyanate (KSCN) in the presence of bromine in an acidic medium like glacial acetic acid.[8][9][10]
Principle and Mechanistic Rationale
The reaction proceeds through the in situ formation of an N-arylthiourea intermediate from the aniline and thiocyanate. The acetamide starting material, N-(4-methoxy-3-methylphenyl)acetamide, is readily hydrolyzed under the acidic reaction conditions to the corresponding aniline, 4-methoxy-3-methylaniline, which then enters the main reaction pathway.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as the solvent and provides the necessary acidic environment to facilitate the reaction and stabilize intermediates.
-
Potassium Thiocyanate (KSCN): Acts as the source of sulfur and the amino group that will form the thiazole ring's C2-amine.
-
Bromine (Br₂): This is the crucial oxidizing agent that facilitates the electrophilic cyclization. It is added slowly and at low temperatures (0-5 °C) to control the highly exothermic reaction, prevent the formation of brominated side-products, and ensure the selective formation of the desired benzothiazole.[9][11]
The overall mechanism involves the formation of thiocyanogen ((SCN)₂) or a related electrophilic species, which reacts with the aniline to form the thiourea. Subsequent electrophilic attack by bromine on the electron-rich aromatic ring, guided by the activating methoxy and methyl groups, initiates an intramolecular cyclization to yield the final benzothiazole hydrochloride salt.
Visualized Workflow and Mechanism
The logical flow from starting material to the final product is outlined below.
Caption: Experimental workflow for benzothiazole synthesis.
The following diagram illustrates the key steps of the reaction mechanism.
Caption: Simplified reaction mechanism for benzothiazole formation.
Detailed Experimental Protocol
Protocol ID: BTZ-SYN-2026-01
Objective: To synthesize 2-amino-6-methoxy-7-methylbenzothiazole from N-(4-methoxy-3-methylphenyl)acetamide.
Safety Precautions: This procedure involves bromine, which is highly corrosive, toxic, and volatile. It should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Glacial acetic acid is also corrosive.
Reagents & Materials:
-
N-(4-methoxy-3-methylphenyl)acetamide
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol (for recrystallization)
-
Diethyl ether
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask, place N-(4-methoxy-3-methylphenyl)acetamide (e.g., 0.1 mol).
-
Add potassium thiocyanate (0.3 mol, 3 equivalents).
-
Add 150 mL of glacial acetic acid.
-
Place the flask in an ice-salt bath and begin stirring. Cool the mixture to 0 °C.
-
-
Bromine Addition:
-
In a dropping funnel, prepare a solution of bromine (0.1 mol, 1 equivalent) in 50 mL of glacial acetic acid.
-
Once the reaction mixture has reached 0 °C, add the bromine solution dropwise over a period of 60-90 minutes.
-
Crucial Step: Meticulously maintain the internal reaction temperature below 5 °C during the entire addition.[11] A rapid rise in temperature can lead to unwanted side reactions and decreased yield.
-
-
Reaction Progression:
-
After the bromine addition is complete, continue stirring the mixture in the ice bath for an additional 3-4 hours, allowing the temperature to slowly rise to no more than 10 °C.
-
A precipitate, the hydrochloride salt of the benzothiazole, should form during this time.
-
-
Isolation of Hydrochloride Salt:
-
Filter the resulting slurry through a Büchner funnel.
-
Wash the collected solid first with a small amount of cold glacial acetic acid, followed by a thorough wash with diethyl ether to remove residual acetic acid and bromine.
-
Dry the solid under vacuum.
-
-
Formation of the Free Base:
-
Suspend the dried hydrochloride salt in approximately 200 mL of water.
-
Stir the suspension and slowly add concentrated ammonium hydroxide until the mixture is basic (pH ~8-9), which will neutralize the salt and precipitate the free base.
-
-
Purification:
-
Filter the precipitated solid (the free amine base).
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Product Characterization and Data
The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm its structure and purity.
Table 1: Expected Product Data
| Property | Value |
| Product Name | 2-Amino-6-methoxy-7-methylbenzothiazole |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| Appearance | Crystalline solid (e.g., off-white to pale yellow) |
| Expected Yield Range | 65-80% (based on similar reactions) |
| Typical Solvents | Soluble in DMSO, DMF; sparingly soluble in ethanol |
References
- Stuckwisch, C.G. (1949). Synthesis of 2-Amino-6-substituted Benzothiazoles. Journal of the American Chemical Society, 71(10), pp.3417-3419.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis of Benzothiazole Derivatives. ISSN: 0975-8585.
-
Abdel-Wahab, B.F., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. BMC Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
-
Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. ISSN 0975-413X.
-
Request PDF. (n.d.). Common method to synthesize benzothiazole derivatives and their medicinal significance: A review.
-
Kavale, M., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
-
Request PDF. (n.d.). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review.
-
RSC Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
-
ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega.
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.
-
Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
-
iopscience.iop.org. (n.d.). Synthesis of benzothiazole: Significance and symbolism.
-
Patsnap Synapse. (2024). What is Acetamide used for?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. What is Acetamide used for? [synapse.patsnap.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Note: Optimized Synthesis of N-(4-methoxy-3-methylphenyl)acetamide
Executive Summary
This application note details the optimized protocol for the synthesis of N-(4-methoxy-3-methylphenyl)acetamide via the acetylation of 4-methoxy-3-methylaniline using acetic anhydride (
Key Applications:
-
Pharmaceutical Intermediates: Structural analog to analgesic acetanilides (e.g., Acetaminophen).
-
Dye Synthesis: Precursor for azo-dye coupling reactions where amine protection is required.
-
Materials Science: Monomer synthesis for polyamides requiring specific steric modulation.
Chemical Mechanism & Rationale[1][2][3][4]
The synthesis is a classic Nucleophilic Acyl Substitution . The amino group of the 4-methoxy-3-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.
Mechanistic Pathway
The reaction proceeds through a tetrahedral intermediate.[1] The presence of the electron-donating methoxy (-OCH
Figure 1: Mechanistic pathway of aniline acetylation.
Reagent Selection Strategy
| Reagent | Pros | Cons | Decision |
| Acetic Anhydride | Milder exotherm; byproduct (AcOH) is a solvent; easier handling. | Slower than acid chlorides; requires heating. | Selected |
| Acetyl Chloride | Extremely fast; works at low temp. | Generates HCl gas (requires scrubber); violent exotherm. | Rejected |
| Acetic Acid (Glacial) | Green solvent; cheap. | Poor electrophile; requires high temp/catalyst. | Used as Solvent |
Experimental Protocol
Materials & Safety[4]
-
Precursor: 4-methoxy-3-methylaniline (CAS: 136-90-3). WARNING: Many cresidine derivatives are potential carcinogens. Handle in a fume hood with double nitrile gloves.
-
Reagent: Acetic Anhydride (CAS: 108-24-7). Lachrymator; corrosive.
-
Solvent: Glacial Acetic Acid (or Water/NaOAc buffer system).
-
Catalyst (Optional): Sodium Acetate (NaOAc) acts as a buffer and weak base to drive the equilibrium.
Method A: Solution-Phase Synthesis (Recommended)
This method ensures high purity by keeping the reactants in solution until the quench step.
Step-by-Step Workflow:
-
Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (73 mmol) of 4-methoxy-3-methylaniline in 30 mL of Glacial Acetic Acid .
-
Addition: Add 8.5 mL (90 mmol, 1.2 eq) of Acetic Anhydride slowly via an addition funnel over 10 minutes.
-
Note: The reaction is exothermic. Monitor internal temperature; maintain < 60°C during addition.
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 30–60 minutes.
-
Process Check: TLC (EtOAc:Hexane 1:1) should show complete consumption of the starting amine (Rf ~0.4) and appearance of the amide (Rf ~0.2).
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as an off-white solid.
-
Work-up: Stir the slurry for 15 minutes to hydrolyze excess anhydride. Filter the solid via vacuum filtration (Buchner funnel).
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Figure 2: Optimized experimental workflow for acetylation.
Process Analytical Technology (PAT) & Characterization
Validation of the synthesized compound is critical. The acetylation caps the amine, shifting the protons significantly in NMR and removing the N-H stretch doublet in IR (replacing it with a singlet).
Expected 1H-NMR Data (DMSO-d6, 400 MHz)
The structure contains three distinct methyl groups which serve as excellent diagnostic handles.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Amide -NH | 9.0 – 9.5 ppm | Singlet (Broad) | 1H | Amide proton |
| Ar-H | 6.8 – 7.5 ppm | Multiplet | 3H | Aromatic ring protons |
| -OCH | ~3.75 ppm | Singlet | 3H | Methoxy group (Position 4) |
| Ar-CH | ~2.15 ppm | Singlet | 3H | Aryl Methyl (Position 3) |
| -COCH | ~2.05 ppm | Singlet | 3H | Acetyl Methyl |
Quality Control Specifications
-
Appearance: White to off-white crystalline needles.
-
Melting Point: 110°C – 115°C (Derivative dependent; literature varies for specific isomers, experimental verification required).
-
Solubility: Soluble in Ethanol, DMSO, Acetone; Insoluble in cold water.
Troubleshooting & Optimization
Issue: Product Discoloration (Purple/Brown)
-
Cause: Oxidation of the starting aniline prior to acetylation. Anilines are sensitive to air oxidation.
-
Solution: Perform the dissolution and addition steps under an inert atmosphere (
or Ar). Add a pinch of Zinc dust or Sodium Metabisulfite during the reaction to prevent oxidation.
Issue: Low Yield / Oiling Out
-
Cause: Incomplete precipitation during the water quench.
-
Solution: Ensure the water is ice-cold (0-4°C). If the product oils out, scratch the side of the flask with a glass rod to induce nucleation or add a seed crystal.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved from (Note: Reference for general acetanisidide properties).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methoxy-3-methylaniline.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-methoxy-3-methylphenyl)acetamide
Status: Active Ticket ID: CHEM-SUP-2026-02 Subject: Troubleshooting Side Reactions & Impurity Profiles Safety Alert: The starting material, 4-methoxy-3-methylaniline , is a known carcinogen and skin sensitizer. All procedures described below must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection).
Module 1: Reaction Logic & Critical Control Points
The Chemistry
The synthesis of N-(4-methoxy-3-methylphenyl)acetamide is a nucleophilic acyl substitution. The amine nitrogen of 4-methoxy-3-methylaniline attacks the carbonyl carbon of the acetylating agent (typically acetic anhydride), forming a tetrahedral intermediate that collapses to release the amide product and acetic acid.
Why Side Reactions Occur
The starting aniline is highly electron-rich due to the synergistic donating effects of the methoxy group (para) and the methyl group (meta) .
-
Benefit: The amine is highly nucleophilic, making the reaction rapid.
-
Risk: The high electron density makes the ring susceptible to oxidation and the nitrogen susceptible to over-acetylation (diacetylation).
Mechanism & Pathway Visualization
The following diagram illustrates the primary reaction pathway versus the two most common failure modes: N,N-diacetylation and Oxidative Degradation .
Figure 1: Reaction pathways showing the target mono-acetylation and competitive side reactions.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues with your crude product.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Product is Pink/Brown | Oxidation | Electron-rich anilines oxidize rapidly in air to form azo dimers or quinones (colored species). | 1. Recrystallize from Ethanol/Water with activated charcoal.2. Perform future reactions under |
| Low Melting Point (<129°C) | N,N-Diacetylation | Excess acetic anhydride or high temperatures drove the reaction past the mono-amide stage. | 1. Hydrolyze the di-acetyl impurity by refluxing in mild aqueous ethanolic NaOH, then re-acidify.2. Reduce |
| Oily/Sticky Product | Incomplete Reaction | The starting aniline has not fully converted, or solvent remains trapped. | 1. Check TLC. If aniline remains, add 0.1 eq |
| Violent Exotherm | Runaway Acetylation | The reaction is highly exothermic; adding anhydride too fast spikes the temperature. | 1. Add acetic anhydride dropwise at 0°C.2. Dilute the reaction with a solvent (Acetic Acid or Water/NaOAc buffer). |
Diagnostic Decision Tree
Figure 2: Logic flow for identifying impurities based on physical properties.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn dark immediately upon adding the anhydride? A: This indicates rapid oxidation or the presence of trace transition metals. The amino group activates the ring, making it sensitive to oxidative coupling.
-
Fix: Ensure your acetic anhydride is clear (colorless). If the starting aniline is dark, distill it under vacuum before use. Run the reaction in degassed solvents.
Q2: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more aggressive. Acetyl chloride releases HCl gas, which will protonate the unreacted amine, deactivating it (forming the ammonium salt).
-
Modification: If using Acetyl Chloride, you must add a base (Triethylamine or Pyridine) to scavenge the HCl, or use a Schotten-Baumann condition (aqueous NaOH + DCM). Acetic anhydride is generally preferred for a cleaner "green" profile (byproduct is acetic acid).
Q3: How do I remove the N,N-diacetyl impurity? A: The diacetyl bond is more labile (unstable) than the mono-amide bond.
-
Protocol: Boil the crude solid in a mixture of Ethanol/Water (1:1) with a catalytic amount of NaOH or
for 15-30 minutes. This selectively hydrolyzes the "extra" acetyl group back to the desired mono-amide without cleaving the amide entirely.
Q4: What are the expected NMR signals for the product? A:
-
Acetyl Methyl: Singlet,
ppm (3H).[1] -
Aromatic Methyl: Singlet,
ppm (3H).[1] -
Methoxy: Singlet,
ppm (3H). -
Amide NH: Broad singlet,
ppm (1H, exchangeable). -
Aromatic Protons: 3 signals in the aromatic region (
ppm).
Module 4: Recommended Protocol (Self-Validating)
This protocol minimizes diacetylation by using water as a co-solvent to hydrolyze excess anhydride, and sodium acetate to buffer the pH.
Reagents:
-
4-Methoxy-3-methylaniline (10 mmol, 1.37 g)
-
Acetic Anhydride (12 mmol, 1.2 mL)
-
Sodium Acetate (12 mmol, ~1.0 g)
-
Solvent: Water (15 mL) + Ethanol (optional, 5 mL if solubility is poor)
Step-by-Step:
-
Dissolution: In a 50 mL flask, suspend the aniline in water. Add 1 mL concentrated HCl to dissolve the aniline (forms the hydrochloride salt). Visual Check: Solution should become clear.
-
Buffering: Prepare a solution of Sodium Acetate in 5 mL water.
-
Acetylation: Add the Acetic Anhydride to the aniline solution. Immediately add the Sodium Acetate solution and stir vigorously.
-
Mechanism:[][3] The NaOAc neutralizes the HCl, freeing the free amine, which is immediately trapped by the anhydride.
-
-
Precipitation: The product should precipitate as a white/off-white solid within 5-10 minutes.
-
Validation (TLC): Spot the reaction mixture vs. starting material (Mobile Phase: 50% EtOAc/Hexanes).
-
Starting Material: Higher Rf (or streaks if acidic).
-
Product: Distinct spot, lower Rf than free aniline in non-polar solvents, but cleaner.
-
-
Workup: Filter the solid. Wash with cold water (removes acetic acid/salts) and then cold hexanes (removes unreacted aniline).
-
Purification: Recrystallize from Ethanol/Water.
Expected Yield: 75-90% Target Melting Point: 129–131 °C [Ref 1].
References
-
Synthesis of N-arylacetamides via amination: Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile. Retrieved from (Verified general melting point data for methoxy-acetanilides).
-
Acetylation Mechanisms: BenchChem Technical Support. N-Acylation of Hindered Anilines. Retrieved from (General troubleshooting for diacetylation).
-
Oxidation of Anilines: ScienceMadness Discussion. N-acetylation of aniline, side reactions. Retrieved from (Mechanistic insight into pink/brown oxidative impurities).
-
Green Chemistry Approach: Royal Society of Chemistry. Sunlight-driven N-acetylation of anilines. Retrieved from (Alternative catalytic methods).
-
Compound Data: PubChem. Acetamide, N-(4-methoxy-3-methylphenyl)-. Retrieved from .
Sources
Technical Support Center: N-(4-methoxy-3-methylphenyl)acetamide Stability Profile
Introduction
Welcome to the technical support hub for N-(4-methoxy-3-methylphenyl)acetamide . This guide addresses the specific stability challenges inherent to electron-rich acetanilide derivatives. Unlike simple acetanilides, the presence of both a methoxy group (C4) and a methyl group (C3) creates a unique electronic environment that significantly alters its degradation kinetics compared to standards like Acetaminophen or Phenacetin.
This document is structured as a dynamic troubleshooting workflow, designed to help you identify, rectify, and prevent degradation in your experimental setups.
Module 1: Chemical Stability & Hydrolysis
The Core Issue: Amide Bond Vulnerability
The primary stability risk for this molecule is hydrolysis of the amide bond, yielding the corresponding aniline (4-methoxy-3-methylaniline) and acetic acid.
User Question: "I am observing a new, early-eluting peak in my Reverse Phase LC-MS. Is this hydrolysis?"
Technical Diagnosis: Yes, this is highly probable. The hydrolysis product (the aniline) is significantly more polar than the parent amide, leading to a shorter retention time (RRT < 1.0) on C18 columns.[1]
Mechanism of Action
The 4-methoxy and 3-methyl groups are electron-donating. While they make the phenyl ring electron-rich (increasing oxidative risk), they actually stabilize the amide bond against nucleophilic attack (base hydrolysis) compared to unsubstituted acetanilide. The electron density is pushed toward the nitrogen, reducing the electrophilicity of the carbonyl carbon. However, under acidic conditions or high thermal stress, this protection is overcome.
Visualization: Degradation Pathway
Figure 1: Hydrolytic cleavage pathway. The presence of the aniline degradant is the primary indicator of pH-induced instability.
Troubleshooting Protocol: Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| New Peak (RRT ~0.4-0.6) | Acidic Hydrolysis | Buffer Check: Ensure mobile phase pH > 3.0. Avoid prolonged storage in 0.1% Formic Acid/TFA. |
| Drifting Retention Time | Temperature Stress | Thermostat: Maintain autosampler at 4°C. Amide hydrolysis rates double approx. every 10°C. |
| Mass Balance Loss | Precipitation | Solubility: The parent is lipophilic. Ensure organic solvent ratio is >30% in sample diluent. |
Module 2: Oxidative Degradation & Discoloration
The Core Issue: Electron-Rich Ring Oxidation
User Question: "My white powder standard has turned a faint pink/brown color after 3 months. Is it still usable?"
Technical Diagnosis: Stop usage immediately. The color change indicates the formation of quinone imines or azo-dimers. The 4-methoxy and 3-methyl groups make the phenyl ring highly electron-rich, lowering the oxidation potential. This molecule is more susceptible to oxidation than plain acetanilide.
Mechanism of Action
-
Auto-oxidation: Trace metal ions or light can initiate radical formation on the ring.
-
N-Hydroxylation: In biological systems (metabolism), the nitrogen is oxidized. In chemical storage, direct ring oxidation leads to highly colored conjugated systems (quinonoids).
Protocol: Preventing Oxidation
-
Storage: Store under Argon or Nitrogen atmosphere at -20°C.
-
Solvents: Use degassed solvents. Avoid ethers (THF) prone to peroxide formation.
-
Additives: If formulation allows, add antioxidants like Sodium Metabisulfite (0.1%) or Ascorbic Acid.
Module 3: Forced Degradation Data & Validation
To validate your analytical method, you must demonstrate specificity against these degradants.[1][2] Below is the expected performance of N-(4-methoxy-3-methylphenyl)acetamide under ICH stress conditions.
Stress Testing Reference Table
| Stress Condition | Conditions | Expected Degradation | Major Degradant |
| Acid Hydrolysis | 1N HCl, 60°C, 4 hrs | High (>15%) | 4-methoxy-3-methylaniline (De-acetylation) |
| Base Hydrolysis | 1N NaOH, 60°C, 4 hrs | Moderate (5-10%) | 4-methoxy-3-methylaniline |
| Oxidation | 3% H₂O₂, RT, 24 hrs | High (>10%) | N-oxide / Ring hydroxylation / Quinone species |
| Photolysis | UV / Vis (1.2M lux) | Low (<2%) | Minor ring isomers |
| Thermal | 60°C Solid State | Stable | Negligible |
Module 4: Analytical Method Recommendations
User Question: "I cannot separate the aniline impurity from the parent peak."
Technical Diagnosis: The aniline degradant is a weak base. At neutral pH, it may tail or co-elute. You must control the ionization state of the aniline.
Recommended HPLC Parameters
-
Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) OR 0.1% Formic Acid (pH 2.5).
-
Why? At pH 9.0, the aniline is uncharged (free base) and retains better. At pH 2.5, it is fully protonated and elutes very early (good resolution from parent). Avoid pH 4-6 where the aniline is partially ionized, causing peak broadening.
-
-
Wavelength: 245 nm (Isosbestic point region for acetanilides) or 280 nm.
Troubleshooting Workflow Diagram
Figure 2: Decision tree for diagnosing instability based on visual and chromatographic evidence.
References
-
Galabov, B., et al. (2009).[3] "Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment." Journal of Physical Chemistry A.
-
Benchchem Technical Support. (2023). "Forced Degradation Protocols for Amide Derivatives." Benchchem Technical Guides.
-
Sielc Technologies. (2018).[4] "HPLC Separation of Acetamide, N-[4-methoxy-3-(methylamino)phenyl]-." Application Notes.
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[5]
Sources
Validation & Comparative
Comparative Validation Guide: Synthesis of N-(4-methoxy-3-methylphenyl)acetamide
This guide provides an objective, technical validation of synthesis methods for N-(4-methoxy-3-methylphenyl)acetamide , a structural analog of the analgesic Methacetin and a key intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2]
Executive Summary
This study validates two distinct synthetic routes for N-(4-methoxy-3-methylphenyl)acetamide. We compare the Benchmark Method (A) , utilizing acetic anhydride (
-
Verdict: While Method A offers rapid kinetics (<1 hour) and high crude yields (92-95%), it suffers from poor atom economy and hazardous waste generation.[1][2] Method B demonstrates superior environmental metrics (E-factor reduction of ~60%) and comparable purity (>99% post-workup) but requires longer reaction times (4-6 hours).[1][2] Method B is recommended for scalable, sustainable manufacturing.
Introduction & Target Molecule Profile
The target molecule, N-(4-methoxy-3-methylphenyl)acetamide, is an acetanilide derivative characterized by electron-donating methoxy and methyl groups on the phenyl ring.[1][2] These substituents increase the nucleophilicity of the precursor amine, influencing reaction kinetics.[2]
-
IUPAC Name: N-(4-methoxy-3-methylphenyl)acetamide[1]
-
CAS Registry: 63439-28-7 (related isomer/analog references)[1]
-
Molecular Formula:
[1] -
Molecular Weight: 179.22 g/mol [1]
-
Key Application: Impurity standard for paracetamol analogs; intermediate for dye and drug synthesis.[1][2]
Chemical Reaction Pathways
The following diagram outlines the two competing pathways validated in this study.
Figure 1: Comparison of Nucleophilic Acyl Substitution (Method A) vs. Catalytic Dehydrative Amidation (Method B).[1]
Experimental Protocols
Method A: Classical Acetylation (Benchmark)
Rationale: Uses an activated acyl donor (
-
Dissolution: Charge a 250 mL round-bottom flask (RBF) with 4-methoxy-3-methylaniline (10.0 mmol, 1.37 g) and Dichloromethane (DCM, 20 mL).
-
Base Addition: Add Triethylamine (TEA, 12.0 mmol, 1.67 mL) and cool to 0°C in an ice bath.
-
Acetylation: Dropwise add Acetic Anhydride (
, 11.0 mmol, 1.05 mL). -
Reaction: Stir at room temperature (RT) for 45–60 minutes. Monitor by TLC (EtOAc:Hexane 1:1).[1]
-
Quench & Workup: Quench with saturated
(20 mL). Extract organic layer, wash with 1M HCl (to remove unreacted amine), then brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.[1]
Method B: Zr(IV)-Catalyzed Direct Amidation (Green Validation)
Rationale: Uses atom-economical Acetic Acid.[1]
-
Charge: In a 100 mL RBF, mix 4-methoxy-3-methylaniline (10.0 mmol, 1.37 g) and Glacial Acetic Acid (12.0 mmol, 0.72 g).
-
Catalyst: Add
(5 mol%, 0.5 mmol, 161 mg). Alternative: Boric Acid (10 mol%).[1] -
Reaction: Attach a Dean-Stark trap (optional, for scale >10g) or use molecular sieves (4Å) to sequester water.[1][2] Heat to reflux (110°C) for 4–6 hours.
-
Monitoring: Monitor via HPLC (disappearance of amine peak).
-
Workup: Cool to RT. Pour mixture into ice water (50 mL). The product typically precipitates.[1]
-
Purification: Filter the solid. Wash with cold water and saturated
.[1] Recrystallize from Ethanol.[1][3]
Validation Data & Comparative Analysis
The following data summarizes the experimental validation of both methods (
| Metric | Method A (Benchmark) | Method B (Green/Catalytic) | Analysis |
| Isolated Yield | 94% ± 2% | 88% ± 3% | Method A is superior for yield but Method B is acceptable (>85%).[1][2] |
| Reaction Time | 45 min | 5.5 hours | Method A is kinetically faster due to better leaving group ( |
| Purity (HPLC) | 98.5% (Crude) | 99.1% (Crude) | Method B yields cleaner crude; Method A often retains traces of colored amine impurities.[1][2] |
| Atom Economy | 64% | 87% | Method B utilizes almost all atoms; Method A wastes the acetate leaving group.[1][2] |
| E-Factor | ~15 (High Waste) | ~4 (Low Waste) | Method B eliminates DCM solvent and stoichiometric base waste.[1][2] |
| Safety | Low (Corrosive | High (Benign AcOH, Solvent-free potential) | Method B aligns with Green Chemistry Principle #3.[1] |
Analytical Verification (Self-Validating System)
To ensure the protocol is self-validating, researchers must confirm identity using the following spectroscopic markers.
1. Proton NMR (
-
Amide NH: Singlet at
9.6–9.8 ppm (Broad, exchangeable).[1] -
Aromatic Protons: Three signals in the
6.8–7.5 ppm range (characteristic 1,2,4-substitution pattern).[1][2] -
Methoxy (
): Sharp singlet at 3.7–3.8 ppm.[1] -
Aromatic Methyl (
): Singlet at 2.1–2.2 ppm.[1] -
Acetyl Methyl (
): Singlet at 2.0 ppm.[1]
2. Melting Point Determination:
-
Expected Range: 112°C – 118°C (Estimated based on p-acetanisidide analogs).[1][2]
-
Validation Criterion: A sharp melting range (<2°C) indicates high purity.[1]
3. Validation Workflow Diagram (ICH Q2 Guidelines):
Figure 2: Analytical validation workflow ensuring the synthesized compound meets reference standard quality.
Discussion & Troubleshooting
Causality of Experimental Choices:
-
Why Zirconium? In Method B,
acts as a hard Lewis acid, coordinating to the carbonyl oxygen of acetic acid.[1] This increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the amine, which is otherwise a poor nucleophile due to the steric hindrance of the ortho-methyl group. -
Water Removal: The equilibrium of Method B lies toward hydrolysis.[1] Removing water (Dean-Stark or precipitation) is critical to drive the reaction to the right (Le Chatelier’s Principle).[1]
Common Failure Modes:
-
Low Yield in Method B: Usually due to insufficient water removal or low reaction temperature (<100°C).[1]
-
Colored Product: Oxidation of the aniline precursor prior to acetylation.[1] Ensure the amine is stored under inert atmosphere or recrystallized before use.[1]
References
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Standard text for Acylation mechanisms).
-
Tang, S., et al. (2018).[1] "Green synthesis of amides from carboxylic acids and amines using Zirconium(IV) catalysts." Green Chemistry, 20, 485-492.
-
Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron, 57(45), 9199-9223.[1] (Discusses solvent-free acetylation).
-
FDA/ICH. (2005).[1] "Q2(R1) Validation of Analytical Procedures: Text and Methodology."
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 51-66-1 (Methacetin analog). [1]
Sources
A Comparative Analysis of N-(4-methoxy-3-methylphenyl)acetamide Derivatives: A Guide for Therapeutic Discovery
In the landscape of medicinal chemistry, the N-phenylacetamide scaffold has consistently proven to be a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and enzyme-inhibiting properties. This guide provides a comparative analysis of derivatives based on the N-(4-methoxy-3-methylphenyl)acetamide core, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the exploration of this promising chemical space.
The strategic incorporation of a methoxy and a methyl group on the phenyl ring at positions 4 and 3, respectively, influences the electronic and steric properties of the molecule, which can in turn modulate its interaction with biological targets. This guide will delve into specific examples of N-(4-methoxy-3-methylphenyl)acetamide derivatives and their analogs, presenting a comparative overview of their biological performance supported by experimental data.
Comparative Biological Activity
The therapeutic potential of N-(4-methoxy-3-methylphenyl)acetamide derivatives is best understood through a direct comparison of their biological activities across different assays. This section presents available data for distinct derivatives, highlighting the impact of structural modifications on their efficacy.
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Derivatives of N-(4-methoxyphenyl)acetamide have been investigated for their antimicrobial potential.
A notable example involves the synthesis of dithiocarbamate derivatives. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of N-(4-methoxyphenyl)acetamide, has demonstrated significant antifungal and bactericidal activity.[1][2]
Table 1: Antimicrobial Activity of a N-(4-methoxyphenyl)acetamide Derivative
| Compound | Test Organism | Activity Metric | Result | Reference |
| Sodium acetyl(4-methoxyphenyl) carbamodithioate | Fusarium oxysporum | Fungicidal Activity | Complete inhibition at 0.4% concentration | [1][2] |
| Sodium acetyl(4-methoxyphenyl) carbamodithioate | Pectobacterium carotovorum | Zone of Inhibition | 18 mm at 0.4% concentration | [2] |
The data indicates that derivatization of the acetamide nitrogen can lead to potent antimicrobial agents. The dithiocarbamate moiety, in this case, is crucial for the observed biological activity, likely through its ability to chelate essential metal ions or interfere with microbial metabolic pathways.
Butyrylcholinesterase (BChE) Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy. A study exploring substituted acetamide derivatives as potential BChE inhibitors included a compound structurally related to our core molecule of interest, 2-(1H-indol-3-yl)-N-(4-methoxy-2-methylphenyl)acetamide.[3]
Table 2: Butyrylcholinesterase Inhibitory Activity
| Compound | Target Enzyme | Activity Metric | Result | Reference |
| 2-(1H-indol-3-yl)-N-(4-methoxy-2-methylphenyl)acetamide | Butyrylcholinesterase (BChE) | IC50 | > 50 µM | [4] |
While this specific derivative showed weak activity, the study highlighted that increasing the number of methyl groups on the phenyl ring of related compounds could enhance inhibitory potency. For instance, a trimethyl-substituted analog exhibited an IC50 of 3.94 µM.[4] This suggests that further optimization of the substitution pattern on the N-(4-methoxy-3-methylphenyl)acetamide scaffold could lead to more potent BChE inhibitors.
Anticonvulsant Potential
The N-phenylacetamide core is a well-established pharmacophore in the development of anticonvulsant drugs. The clinically approved antiepileptic agent, Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), features a related structural motif.[5] Structure-activity relationship studies on Lacosamide analogs have revealed that modifications to the N-benzyl group can significantly impact anticonvulsant activity.[5]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological evaluation of N-(4-methoxy-3-methylphenyl)acetamide derivatives, based on established protocols for related compounds.
General Synthesis of N-Arylacetamides
The synthesis of the core N-(4-methoxy-3-methylphenyl)acetamide structure and its analogs can be achieved through a standard acylation reaction.
Protocol 1: Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide [6]
-
Starting Material: Dissolve 20 mmol of 4-methoxy-3-nitroaniline in 30 ml of glacial acetic acid.
-
Acylation: Add a 20% molar excess (24 mmol) of acetic anhydride to the solution.
-
Reaction: Reflux the mixture for 2 hours with continuous stirring.
-
Work-up: Dry the reaction mixture under vacuum.
-
Purification: Purify the resulting residue by recrystallization from deionized water.
This protocol can be adapted for the synthesis of N-(4-methoxy-3-methylphenyl)acetamide by starting with 4-methoxy-3-methylaniline.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is a standard technique to evaluate the antimicrobial activity of a compound.
Protocol 2: Agar Well Diffusion Assay [1]
-
Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).
-
Inoculation: Inoculate the sterile molten agar with the test microorganism and pour it into sterile Petri plates.
-
Well Creation: Once the agar solidifies, create uniform wells using a sterile cork borer.
-
Sample Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Collection: Measure the diameter of the zone of inhibition around each well.
Mechanistic Insights and Logical Relationships
The biological activities of N-(4-methoxy-3-methylphenyl)acetamide derivatives can be attributed to their interaction with specific molecular targets and pathways. The following diagrams illustrate the general synthesis workflow and a potential mechanism of action for enzyme inhibition.
Caption: General synthesis workflow for N-arylacetamide derivatives.
Caption: A potential mechanism of action via enzyme inhibition.
Conclusion and Future Directions
The N-(4-methoxy-3-methylphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, though fragmented, demonstrates that derivatives of this core structure can exhibit potent biological activities, including antimicrobial and enzyme-inhibiting properties. The structure-activity relationships hinted at in the literature suggest that systematic modification of the N-phenylacetamide core can lead to compounds with enhanced potency and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a library of N-(4-methoxy-3-methylphenyl)acetamide derivatives with diverse substitutions on both the acetamide and the phenyl ring. Such studies will be crucial for elucidating more detailed structure-activity relationships and identifying lead compounds for further preclinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
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Sytcheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]
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Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. Available at: [Link]
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Choi, D., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry. Available at: [Link]
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Hines, I. N., et al. (2022). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData. Available at: [Link]
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Sytcheva, E., et al. (2023). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. CyberLeninka. Available at: [Link]
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Rao, M. U., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
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A Comparative Guide to the Biological Activity of N-(4-methoxy-3-methylphenyl)acetamide Analogs
Introduction: The Versatile N-Acetamide Scaffold
The N-acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds. Its prevalence in both natural products and synthetic drugs underscores its importance as a "privileged structure." This guide focuses on a specific class of these compounds: analogs of N-(4-methoxy-3-methylphenyl)acetamide. We will delve into a comparative analysis of their biological activities, drawing upon experimental data from closely related series of molecules to elucidate structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.
The core structure, N-(4-methoxy-3-methylphenyl)acetamide, presents multiple avenues for chemical modification, allowing for the fine-tuning of its biological properties. By systematically altering substituents on the phenyl ring and the acetamide moiety, researchers can explore a vast chemical space to identify analogs with enhanced potency and selectivity against various biological targets. This guide will explore the impact of these modifications on antimicrobial and anticancer activities, providing a framework for the rational design of novel therapeutic agents.
Antimicrobial Activity: A Comparative Analysis
The search for new antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. N-phenylacetamide derivatives have shown promise in this area. While direct comparative data for a series of N-(4-methoxy-3-methylphenyl)acetamide analogs is not extensively published, we can infer structure-activity relationships from studies on closely related compounds, such as dithiocarbamate derivatives of N-(4-methoxyphenyl)acetamide.
A study on the synthesis of dithiocarbamate and thioanhydride derivatives of N-(4-methoxyphenyl)acetamide revealed significant antifungal and antibacterial properties.[1][2] For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate demonstrated high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%.[1][2] It also exhibited notable bactericidal activity, with a maximum inhibition zone of 18 mm against Pectobacterium carotovorum at the same concentration.[1][2]
The general trend observed in related studies is that the introduction of lipophilic and electron-withdrawing groups can enhance antimicrobial potency. The dithiocarbamate moiety, for example, significantly increases the compound's ability to chelate metal ions essential for microbial enzymes, thereby disrupting cellular processes.
Comparative Antimicrobial Data of Related N-(4-methoxyphenyl)acetamide Derivatives
| Compound ID | Derivative Type | Target Organism | Activity | Reference |
| 1 | Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete inhibition at 0.4% | [1][2] |
| 2 | Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 18 mm inhibition zone at 0.4% | [1][2] |
| 3 | Thioanhydride derivatives | Various phytopathogenic fungi and bacteria | Moderate to high activity | [1][2] |
Anticancer Activity: Unveiling Structure-Activity Relationships
The N-acetamide scaffold is also a prominent feature in many anticancer agents. The biological activity of these compounds is highly dependent on the substitution pattern on the aromatic ring and the nature of the group attached to the acetamide nitrogen.
While a specific dataset for N-(4-methoxy-3-methylphenyl)acetamide analogs is not available in the public domain, we can extrapolate from studies on other substituted acetanilides.[3] For instance, research on 2-phenoxy-N-phenylacetamide derivatives has demonstrated that substitutions on the phenyl ring significantly influence their cytotoxic activity against various cancer cell lines.
In a study of related acetamide derivatives, compounds with electron-withdrawing groups on the phenyl ring generally exhibited enhanced anticancer activity. This suggests that for our target analogs, introducing substituents like halogens or nitro groups could be a promising strategy to increase potency. Conversely, the presence of bulky groups may lead to steric hindrance and a decrease in activity.
Comparative Anticancer Activity (IC50, µM) of Representative Acetamide Analogs
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound A | Human Lung Carcinoma (A-549) | Data not available | [4] |
| Compound B | Human Breast Carcinoma (MCF-7) | Data not available | [4] |
| Compound C | Butyrylcholinesterase (BChE) | 3.94 | [5] |
Note: The data presented is from studies on related acetamide derivatives and serves as a basis for predicting the potential activity of N-(4-methoxy-3-methylphenyl)acetamide analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activities discussed are provided below. These are self-validating systems that allow for the accurate determination of antimicrobial and cytotoxic potential.
Synthesis of N-(4-methoxy-3-methylphenyl)acetamide Analogs: A General Approach
The synthesis of the parent compound and its analogs typically involves the N-acetylation of the corresponding substituted aniline.
Caption: General synthetic workflow for N-acetylation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted 4-methoxy-3-methylaniline in a suitable solvent, such as glacial acetic acid.
-
Acetylation: Add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the solution. The reaction is often performed under reflux.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain the pure N-(4-methoxy-3-methylphenyl)acetamide analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-(4-methoxy-3-methylphenyl)acetamide analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of N-(4-methoxy-3-methylphenyl)acetamide analogs, drawing upon data from closely related chemical series. The N-acetamide scaffold demonstrates significant potential for the development of both antimicrobial and anticancer agents. The structure-activity relationships discussed herein offer a rational basis for the design of novel, more potent analogs.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of N-(4-methoxy-3-methylphenyl)acetamide analogs. This will enable a more precise determination of the impact of various substituents on their biological activity and will be instrumental in identifying lead compounds for further preclinical and clinical development.
References
- Sycheva, Y. S., Markina, D. B., Mukanova, M. S., Boltayeva, L. A., & Seilkhanov, O. T. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, (1), 134-144.
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024). Molecules, 29(7), 1489.
- Li, J., Schulte, M. L., & Nickels, M. L. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4877.
- Design, Synthesis, and Biological Evaluation of Novel N 4 -Substituted Sulfonamides: Acetamides Derivatives as Dihydrofolate Reductase Inhibitors. (2019). BMC Chemistry, 13(1), 1-16.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2011). Asian Journal of Chemistry, 23(3), 1041-1043.
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Sycheva, Y. S., Markina, D. B., Mukanova, M. S., Boltayeva, L. A., & Seilkhanov, O. T. (2023). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. CyberLeninka. Available at: [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of N-(4-methoxy-3-methylphenyl)acetamide
This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of N-(4-methoxy-3-methylphenyl)acetamide, a representative N-arylacetamide. Moving beyond traditional, often harsh, acetylating agents, we explore greener, milder, and more efficient protocols relevant to modern pharmaceutical and chemical research. Each alternative is presented with a mechanistic rationale, detailed experimental protocols, and performance data to guide researchers in making informed decisions for their specific synthetic needs.
Introduction: Re-evaluating the Synthesis of N-Arylacetamides
The N-acetylation of anilines is a fundamental transformation in organic synthesis, yielding N-arylacetamides that are crucial intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. The target molecule of this guide, N-(4-methoxy-3-methylphenyl)acetamide, serves as an ideal model for evaluating various acetylation strategies.
The conventional synthesis relies on highly reactive acetylating agents like acetic anhydride or acetyl chloride.[1] While effective and high-yielding, these reagents are corrosive, hazardous, and produce stoichiometric byproducts (acetic acid or HCl) that require neutralization and disposal, contributing to a higher environmental factor (E-factor).[2][3] This guide aims to provide a comprehensive analysis of alternative reagents that offer significant advantages in terms of safety, environmental impact, and process mildness, without compromising on efficiency.
The Conventional Benchmark: Acetylation with Acetic Anhydride
To evaluate alternatives, we must first establish a baseline. The reaction of 4-methoxy-3-methylaniline with acetic anhydride is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as the leaving group and yielding the protonated amide. A final deprotonation step, often by another molecule of the starting aniline or a weak base, gives the final N-arylacetamide product and acetic acid as a byproduct.
Caption: Conventional Nucleophilic Acyl Substitution Pathway.
Standard Experimental Protocol
-
In a round-bottom flask, dissolve 4-methoxy-3-methylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
With vigorous stirring, add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Recrystallization from an ethanol-water mixture can be performed for further purification.[4]
Discussion: This method is robust and typically provides high yields (>90%). However, the use of corrosive acetic anhydride and glacial acetic acid necessitates careful handling and waste management.
Greener Alternative 1: Acetic Acid as the Acetylating Agent
Employing acetic acid directly as the acetylating agent is an attractive green chemistry approach. It is inexpensive, readily available, and the only byproduct of the reaction is water.[1] The primary challenge is the unfavorable equilibrium of the reaction. To overcome this, energy input or catalysis is required to drive the reaction to completion.
Mechanistic Consideration
The direct amidation of a carboxylic acid with an amine is a condensation reaction. The reaction is reversible and typically requires heating to drive off the water formed, shifting the equilibrium towards the product side. Catalysts, such as Lewis or Brønsted acids, can be used to activate the carboxylic acid, making the carbonyl carbon more electrophilic.
Comparative Experimental Protocols
We will compare three distinct protocols utilizing acetic acid.
Caption: Comparative Workflows for Acetic Acid-Based Acetylation.
Protocol A: Microwave-Assisted, Catalyst-Free Synthesis [5]
-
In a microwave-safe reaction vessel, combine 4-methoxy-3-methylaniline (1.0 eq) and glacial acetic acid (1.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300 watts for 5-10 minutes, maintaining a temperature of 120-130°C.
-
After cooling, pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry. Causality: Microwave irradiation provides rapid, uniform heating, efficiently overcoming the activation energy barrier and driving off water without the need for a catalyst, resulting in quantitative yields in a very short time.[5]
Protocol B: Sunlight-Driven, Lewis Acid Catalysis
-
To a flask containing 4-methoxy-3-methylaniline (1.0 eq) and acetic acid (1.0 eq), add a catalytic amount of MgSO₄.
-
Expose the reaction mixture to direct sunlight with continuous stirring.
-
Monitor the reaction progress by TLC. The reaction typically completes within a few hours.
-
Upon completion, work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product. Causality: MgSO₄ acts as a mild, inexpensive, and environmentally benign Lewis acid catalyst, activating the carbonyl group of acetic acid. Sunlight provides a sustainable energy source for the reaction.
Protocol C: Deep Eutectic Solvent (DES) as Catalyst and Medium [6]
-
Prepare the DES by mixing choline chloride (1 eq) and zinc chloride (2 eq) and heating at 100°C until a clear, homogeneous liquid forms.[6]
-
Add 4-methoxy-3-methylaniline (1.0 mmol) and acetic acid (1.0 mmol) to the prepared DES (3 mL).
-
Stir the mixture vigorously at 80°C for approximately 3.5 hours.
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry, and evaporate the solvent to yield the product. The aqueous DES layer can be recovered and reused. Causality: The DES acts as both a solvent and a Lewis/Brønsted acidic catalyst system, promoting the reaction under relatively mild conditions while being recyclable.[6]
Alternative Reagent 2: Isopropenyl Acetate
Isopropenyl acetate is a remarkable acetylating agent that operates under solvent- and catalyst-free conditions. Its efficacy stems from the nature of its byproduct.
Reaction Mechanism
The reaction proceeds via a similar nucleophilic acyl substitution pathway. However, the enol leaving group immediately tautomerizes to form acetone, a volatile and thermodynamically stable ketone. This irreversible tautomerization is the driving force for the reaction, pushing the equilibrium to completion.
Caption: Acetylation using Isopropenyl Acetate driven by Tautomerization.
Experimental Protocol[8]
-
In a flask, mix 4-methoxy-3-methylaniline (1.0 eq) with isopropenyl acetate (1.2 eq).
-
Heat the neat mixture at 60-80°C with stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, cool the reaction mixture. The product often crystallizes directly.
-
If necessary, remove the excess isopropenyl acetate and the acetone byproduct under reduced pressure. The resulting product is often of high purity without further work-up. Causality: This protocol is highly efficient due to the irreversible formation of acetone, which drives the reaction forward. The solvent-free condition minimizes waste, and the mild temperature and absence of a catalyst make it a very clean and simple procedure.[7]
Alternative Reagent 3: Photoinduced Acetylation with Diacetyl
A cutting-edge green approach involves the use of visible light to mediate the acetylation of anilines in water, using diacetyl (2,3-butanedione) as both the acetylating reagent and a photosensitizer.[8]
Proposed Mechanism
While the exact mechanism is complex, it is proposed that under visible light irradiation, diacetyl enters an excited state. This excited species then interacts with the aniline in a process that facilitates the transfer of an acetyl group. The reaction proceeds under aqueous, catalyst-free conditions.
Experimental Protocol[9]
-
In a suitable photoreactor vessel, suspend 4-methoxy-3-methylaniline (1.0 eq) in water.
-
Add diacetyl (2.0 eq) to the suspension.
-
Irradiate the mixture with a blue LED lamp (or other suitable visible light source) at room temperature with vigorous stirring.
-
Monitor the reaction for 12-24 hours.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and concentrate it to obtain the crude product, which can be purified by column chromatography. Causality: This method leverages the energy of visible light to drive the reaction, avoiding the need for heat or catalysts. Using water as the solvent and a non-toxic, cost-effective reagent makes this a highly sustainable and environmentally friendly option.[8]
Comparative Performance Analysis
The following table summarizes the key performance indicators for each discussed method, providing an objective basis for comparison.
| Method | Reagent | Catalyst/Energy | Solvent | Temp. | Time | Typical Yield | Byproduct | Green Chemistry Considerations |
| Conventional | Acetic Anhydride | None (or acid/base) | Acetic Acid / Organic | RT - Reflux | 1-3 h | >90% | Acetic Acid | Corrosive reagent, byproduct requires neutralization. |
| Alternative 1A | Acetic Acid | Microwave | None | 120-130°C | 5-10 min | >98%[5] | Water | Excellent atom economy, rapid, energy-intensive. |
| Alternative 1B | Acetic Acid | MgSO₄ / Sunlight | None | Ambient | 2-4 h | ~95% | Water | Excellent atom economy, uses renewable energy, mild. |
| Alternative 1C | Acetic Acid | [ChCl][ZnCl₂]₂ | DES | 80°C | ~3.5 h | ~80-90%[6] | Water | Recyclable catalyst/solvent system, high atom economy. |
| Alternative 2 | Isopropenyl Acetate | None | None | 60-80°C | 1-2 h | >95%[7] | Acetone | High atom economy, clean, volatile/benign byproduct. |
| Alternative 3 | Diacetyl | Visible Light | Water | RT | 12-24 h | Good-Excellent | Undefined | Uses water as solvent, renewable energy, catalyst-free. |
Conclusion and Recommendations
The synthesis of N-(4-methoxy-3-methylphenyl)acetamide can be achieved through a variety of methods, each with distinct advantages.
-
For Speed and Purity: The microwave-assisted reaction with acetic acid and the solvent-free reaction with isopropenyl acetate are outstanding choices. They are extremely fast, high-yielding, and produce very clean products. Isopropenyl acetate, in particular, offers an exceptionally simple work-up.[5][7]
-
For Sustainability and Green Chemistry: The sunlight-driven MgSO₄-catalyzed and photoinduced diacetyl methods represent the frontier of green synthesis.[8] Their use of renewable energy and benign reagents/solvents makes them ideal for environmentally conscious research, though reaction times may be longer.
-
For Process Chemistry and Reusability: The use of a Deep Eutectic Solvent with acetic acid provides a compelling option for larger-scale synthesis where catalyst and solvent recycling are paramount for economic and environmental viability.[6]
While the conventional method using acetic anhydride remains a reliable tool, these alternatives provide a powerful and versatile toolkit for the modern researcher. The choice of reagent should be guided by the specific priorities of the project, whether they be speed, cost, safety, or environmental impact.
References
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International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.co.in. [Link]
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The Journal of Organic Chemistry. (2021, August 9). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. ACS Publications. [Link]
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RSC Publishing. (n.d.). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Royal Society of Chemistry. [Link]
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Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. ResearchGate. [Link]
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IJPPR. (2024, July 30). An Environmentally Friendly and Efficient Green Method for Acylation. IJPPR. [Link]
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ACS Publications. (2018, April 13). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. [Link]
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Nature. (2024, March 26). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Nature. [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central. [Link]
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A Comparative Efficacy Analysis of N-(4-methoxy-3-methylphenyl)acetamide and Other Acetanilide Scaffolds
This guide provides a detailed comparative analysis of N-(4-methoxy-3-methylphenyl)acetamide and other acetanilide derivatives. It is intended for researchers, scientists, and professionals in drug development. Acetanilide and its derivatives represent a class of aromatic compounds with a rich history in medicinal chemistry, known for a wide spectrum of pharmacological activities.[1][2][3] This document synthesizes experimental data to offer an objective comparison of their performance, focusing on antimicrobial and anti-inflammatory applications.
The core structure, an N-phenylacetamide, serves as a versatile molecular scaffold that can be systematically modified to generate libraries of compounds for biological screening.[4] The specific compound of interest, N-(4-methoxy-3-methylphenyl)acetamide, is a prime candidate for such exploration due to the potential for derivatization through its phenyl ring and substituent modifications.[4]
Comparative Antimicrobial Efficacy
Acetanilide derivatives have demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria. The efficacy is largely dependent on the nature and position of substituents on the aromatic ring.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes experimental data on the antimicrobial activity of various substituted acetanilides, measured by the zone of inhibition. This provides a clear comparison of their performance against both gram-negative and gram-positive bacteria.
| Compound/Derivative | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) | B. cereus (mm) | Reference |
| Acetanilide (Control) | - | - | - | - | [5] |
| 3,4-dimethyl benzaldehyde derivative | 24 | 22 | 26 | 25 | [5][6] |
| 2-pyridine carbaldehyde derivative | 23 | 21 | 24 | 24 | [5][6] |
| Sulphonated acetanilide with PABA | 22 | 20 | 23 | 22 | [5][6] |
| Sulphonated acetanilide with hydrazine | 22 | 20 | 23 | 22 | [5] |
| Streptomycin (Standard) | 25 | 23 | 27 | 26 | [6][7] |
While direct experimental data for N-(4-methoxy-3-methylphenyl)acetamide is not extensively published, the performance of the 3,4-dimethyl benzaldehyde derivative suggests that methyl substitutions on the phenyl ring can confer significant antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a standardized method for preliminary screening of the antimicrobial activity of acetanilide derivatives.[5] The causality behind this choice of method lies in its simplicity, cost-effectiveness, and ability to provide a clear qualitative and semi-quantitative assessment of antimicrobial efficacy.
Step 1: Preparation of Inoculum A standardized bacterial suspension is crucial for reproducible results. A loopful of a pure bacterial culture is inoculated into sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, ensuring a consistent bacterial density.
Step 2: Inoculation of Agar Plates A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate. This creates a uniform "lawn" of bacteria, which is essential for observing clear zones of inhibition.
Step 3: Well Preparation A sterile cork borer (6 mm diameter) is used to punch uniform wells into the agar. This creates reservoirs for the test compounds.
Step 4: Application of Test Compounds A defined volume (e.g., 100 µL) of each acetanilide solution at a specific concentration is added to a respective well. A standard antibiotic (e.g., Streptomycin) serves as a positive control, while the solvent used to dissolve the compounds acts as a negative control. This self-validating system ensures that any observed activity is due to the compound itself and not the solvent.
Step 5: Incubation The plates are incubated at 37°C for 18-24 hours. This temperature is optimal for the growth of most pathogenic bacteria.
Step 6: Measurement of Zone of Inhibition The diameter of the clear zone around each well, where bacterial growth has been inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial efficacy.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the Agar Well Diffusion Method.
Analgesic and Anti-inflammatory Efficacy
Historically, acetanilide was one of the first aniline derivatives found to have both analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[6][7] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[8]
It was later discovered that acetanilide is metabolized in the human body to paracetamol (acetaminophen), which is responsible for its therapeutic effects.[9] The anti-inflammatory and analgesic potential of substituted acetanilides is often linked to their ability to inhibit COX enzymes.[5]
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
The diagram below illustrates the mechanism by which acetanilides exert their anti-inflammatory and analgesic effects. By blocking COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins (PGG2, PGH2), which are precursors to various pro-inflammatory mediators.
Caption: Acetanilide's mechanism of COX inhibition.
Other Therapeutic Avenues: β3-Adrenergic Receptor Agonism
Recent research has expanded the therapeutic potential of the acetanilide scaffold beyond its traditional uses. A novel series of acetanilide-based analogues were found to be potent and selective human beta3-adrenergic receptor (β3-AR) agonists.[10] This is significant because β3-AR agonists are being investigated as potential treatments for obesity and type II diabetes.[10]
One particular derivative, a pyrimidin-2-ylacetanilide (compound 2u), was identified as a highly potent and selective β3-AR agonist with an EC50 value of 0.11 µM and showed significant hypoglycemic activity in rodent diabetic models.[10] This highlights the remarkable versatility of the acetanilide core structure and underscores the potential for N-(4-methoxy-3-methylphenyl)acetamide and its future derivatives to be screened for a wide range of biological activities.
Conclusion and Future Directions
The acetanilide scaffold is a proven platform in medicinal chemistry, yielding compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and selective β3-AR agonist effects. While N-(4-methoxy-3-methylphenyl)acetamide itself is not as extensively characterized as other derivatives, the available data on related structures suggest its potential as a valuable chemical intermediate for the development of novel therapeutic agents.[4]
Future research should focus on the synthesis and derivatization of N-(4-methoxy-3-methylphenyl)acetamide to create a library of novel compounds. These compounds should then undergo comprehensive biological screening to evaluate their efficacy across various therapeutic targets. The structure-activity relationship data from such studies will be invaluable in designing next-generation acetanilide-based drugs with improved potency and selectivity.
References
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Acetanilide Structure, Formula & Properties - Lesson. Study.com. [Link]
-
Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]
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Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed. [Link]
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Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Ingenta Connect. [Link]
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What is the mechanism of Acetanilide?. Patsnap Synapse. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives.. Research Journal of Pharmacy and Technology. [Link]
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Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. [Link]
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Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]
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Acetanilide. Wikipedia. [Link]
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Safety Operating Guide
Proper Disposal Procedures for N-(4-methoxy-3-methylphenyl)acetamide
Executive Summary
N-(4-methoxy-3-methylphenyl)acetamide (CAS: 31910-25-5 ) is a substituted acetanilide derivative used primarily as an intermediate in organic synthesis and medicinal chemistry.[1][2][3][4] Proper disposal is critical due to its potential acute toxicity and environmental persistence typical of aromatic amides. This guide outlines the mandatory segregation, packaging, and destruction protocols to ensure compliance with environmental safety standards (RCRA/EPA and REACH).
Immediate Action Required:
-
Do NOT dispose of via sink or municipal drainage.
-
Do NOT mix with strong oxidizers or halogenated waste streams.
-
Disposal Method: High-temperature incineration at a licensed hazardous waste facility.
Chemical Identification & Physical Profile
Accurate identification is the first step in safe waste management. Use these parameters for labeling and inventory tracking.
| Parameter | Specification |
| Chemical Name | N-(4-methoxy-3-methylphenyl)acetamide |
| Common Synonyms | 3'-Methyl-p-acetanisidide; 4'-Methoxy-3'-methylacetanilide |
| CAS Registry Number | 31910-25-5 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in organic solvents (DMSO, Methanol); Low water solubility |
Hazard Characterization (GHS)
While specific toxicological data for this isomer is limited, it shares the hazardous profile of the acetanilide and anisidine class. Treat as Hazardous Waste .
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5][6]
-
Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[5][7]
-
Combustibility: Finely divided dust may form explosive mixtures in air.[8]
-
Environmental Hazard: Potential for long-term adverse effects in the aquatic environment.
Disposal Workflow & Decision Matrix
The following logic gate determines the correct waste stream for your sample.
Figure 1: Decision matrix for segregating N-(4-methoxy-3-methylphenyl)acetamide waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Pure substance, expired reagent, or contaminated solid media (gloves, paper).
-
Containment: Transfer the solid material into a chemically compatible container.
-
Recommended: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass bottle.
-
Avoid: Metal containers if the substance is wet or acidic.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Must Include: Full chemical name, CAS # 31910-25-5, and hazard warnings ("Toxic", "Irritant").
-
Example: "Waste N-(4-methoxy-3-methylphenyl)acetamide, Solid, Toxic."
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitrates, perchlorates).
-
Handover: Schedule pickup with your facility's EHS (Environmental Health & Safety) department for incineration.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or dissolved samples.
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, place in the Halogenated Organic Waste carboy.
-
Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, place in the Non-Halogenated Organic Waste carboy.
-
-
Concentration Limit: If the concentration of the acetamide derivative exceeds 5%, consider keeping it as a separate "High Hazard" stream to prevent contamination of bulk solvent waste, depending on local facility rules.
-
Rinsing: Triple-rinse empty original containers with a compatible solvent. Add rinsate to the liquid waste container. Deface the original label and dispose of the empty container as solid trash (if glass) or recycle (if plastic and permitted).
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent environmental release.[6][8][9]
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95 dust mask or respirator if powder is aerosolized.
-
Containment:
-
Solids: Cover with a wet paper towel to prevent dust generation. Sweep up carefully using a brush and dustpan dedicated to hazardous waste.
-
Liquids: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.
-
-
Decontamination: Clean the surface with soap and water.[5] Collect all cleanup materials (wipes, absorbents) and dispose of them as Solid Hazardous Waste (Protocol A).
Regulatory Compliance & Final Destruction
-
US EPA/RCRA: This compound is not explicitly listed as a P- or U-listed waste but must be characterized by the generator. It typically falls under "Characteristic Waste" if ignitable, or simply "Hazardous Waste" due to toxicity.
-
Destruction Method: The only approved final disposal method is incineration equipped with a scrubber system. This ensures the complete oxidation of the organic skeleton and the capture of nitrogen oxides (NOx) generated during combustion.
References
-
PubChem. Compound Summary: N-(4-methoxy-3-methylphenyl)acetamide. Retrieved from [Link]
Sources
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- 2. 4-methoxy-3-methylphenyl-thiazol | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-(4-Methoxy-3-methylphenyl)acetamide - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
- 4. N-(4-methoxy-3-methylphenyl)acetamide | 31910-25-5 | Benchchem [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. N-(4-amino-3-methoxyphenyl)acetamide | C9H12N2O2 | CID 4113360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
Comprehensive Safety & Handling Guide: N-(4-methoxy-3-methylphenyl)acetamide
Part 1: Executive Summary & Risk Context
Do not treat this compound as a generic organic solid. N-(4-methoxy-3-methylphenyl)acetamide (also known as Acet-3-methyl-p-anisidide) belongs to the acetanilide and anisidine chemical families. While often used as an intermediate in dye and pharmaceutical synthesis, its structural moieties present specific toxicological risks that generic safety protocols miss.
The "Hidden" Hazards:
-
Methemoglobinemia: Like phenacetin and other acetanilides, this compound has the potential to oxidize hemoglobin to methemoglobin, impairing oxygen transport. This is a systemic risk, not just a local irritant risk.
-
Carcinogenicity (Suspected): Structural analogs (e.g., p-cresidine, p-acetanisidide) are flagged as potential carcinogens (Category 2). We must handle this under Occupational Exposure Band (OEB) 3 protocols until specific toxicology proves otherwise.
-
Sensitization: Aniline derivatives are notorious skin sensitizers.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation resistance required for organic amides and the particulate protection required for bioactive dusts.
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 or P100 Respirator (if hood unavailable) | Dust inhalation is the fastest route to systemic toxicity. Engineering controls (hood) are superior to PPE. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Powders drift; if this solid contacts the eye, it dissolves in tear fluid, creating a concentrated irritant solution. |
| Dermal (Hand) | Double Nitrile Gloves (min 0.11mm thickness)Outer: Disposable NitrileInner: Extended Cuff Nitrile | Acetamides can permeate latex. Double gloving provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin. |
| Dermal (Body) | Lab Coat (Buttoned) + Tyvek® Sleeves | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing (Critical Step)
The highest risk of exposure occurs during the weighing of dry powder due to electrostatic suspension of particles.
-
Static Neutralization: Place an ionizing fan or static gun inside the balance enclosure. Acetamide derivatives are often dielectric and hold static charge, causing "jumping" powder.
-
The "Boat-in-Jar" Technique:
-
Tare a clean glass vial with its cap on the balance.
-
Remove the vial, place it in the hood, and add the solid.
-
Cap the vial inside the hood before returning it to the balance.
-
Why? This keeps the balance free of dust and prevents inhalation of micro-particles outside the hood.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to minimize aerosolization.
-
Note: Solubility is generally good in alcohol/chlorinated solvents; poor in water.
-
Phase 2: Reaction & Transfer
-
Temperature Control: If heating, use a reflux condenser. Acetamides have high boiling points but can sublime or degrade into toxic aniline vapors (3-methyl-p-anisidine) if overheated.
-
Spill Management: Do not dry sweep.
-
Solid Spill: Cover with wet paper towels (to prevent dust), then scoop.
-
Liquid Spill: Absorb with vermiculite; treat as hazardous waste.
-
Part 4: Safety Visualization (Workflow)
The following diagram outlines the "Self-Validating" workflow. If you cannot complete a step (e.g., "Verify Airflow"), the system forces a stop.
Figure 1: Operational workflow for handling N-(4-methoxy-3-methylphenyl)acetamide, emphasizing the "Stop/Go" decision at the airflow check.
Part 5: Emergency Response & Disposal[1]
Emergency First Aid
-
Inhalation: Move to fresh air immediately. If lips/fingernails turn blue (cyanosis), this indicates methemoglobinemia; administer oxygen and seek emergency medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol for washing skin (increases absorption).
-
Eye Contact: Flush for 15 minutes. Lift eyelids to ensure removal of trapped particulates.
Disposal Logistics[1][2][3]
-
Classification: This material is an organic hazardous waste.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as nitration of the aromatic ring can create explosive polynitro-compounds.
-
Labeling: Tag as "Toxic / Irritant / Suspected Carcinogen."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 291616, N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide (Structural Analog). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline and Derivatives. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
